N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide
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Overview
Description
N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide is a chemical compound characterized by its unique structure, which includes an azepane ring, a but-2-yn-1-yl group, and a 2-chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the azepane ring. This can be achieved through the cyclization of appropriate linear precursors under acidic or basic conditions. The but-2-yn-1-yl group is then introduced via a Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. Finally, the 2-chlorobenzamide moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: In chemistry, N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be employed as a probe to study biological systems. Its ability to interact with specific molecular targets can provide insights into cellular processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features may allow it to act as a lead compound for drug discovery, targeting various diseases and conditions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide exerts its effects involves its interaction with specific molecular targets. The azepane ring and the chlorobenzamide moiety can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-(azepan-1-yl)phenyl)-2-chloroacetamide: Similar in structure but lacks the but-2-yn-1-yl group.
N-(4-(azepan-1-yl)but-2-yn-1-yl)benzamide: Similar but without the chlorine atom on the benzamide moiety.
N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-fluorobenzamide: Similar but with a fluorine atom instead of chlorine.
Uniqueness: N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide stands out due to its combination of the azepane ring, the but-2-yn-1-yl group, and the chlorobenzamide moiety. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N-[4-(azepan-1-yl)but-2-ynyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O/c18-16-10-4-3-9-15(16)17(21)19-11-5-8-14-20-12-6-1-2-7-13-20/h3-4,9-10H,1-2,6-7,11-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYFTISKOYBGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CCNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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